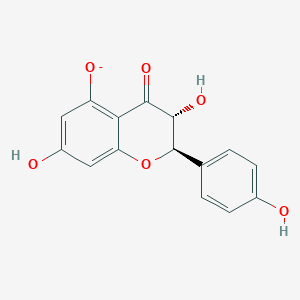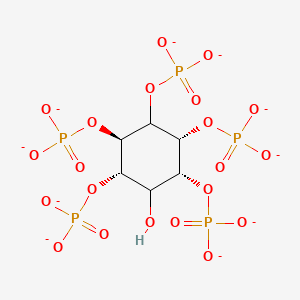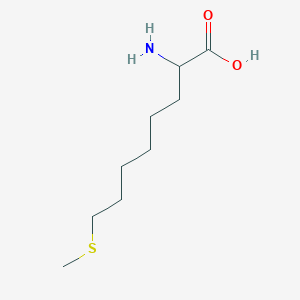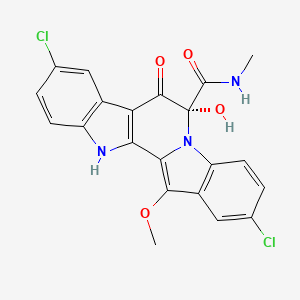
2-Amino-4-Phosphonobutansäure
Übersicht
Beschreibung
DL-AP4 is a broad-spectrum glutamatergic antagonist. DL-AP4 (2.5 mM) inhibits electrically stimulated synaptic transmission in rabbit hippocampal slices. It also depresses depolarizations induced by NMDA, L-homocysteate, or kainate in isolated frog spinal cord when used at a concentration of 1 mM. DL-AP4 (0.2 mM) inhibits the accumulation of inositol induced by ibotenate, quisqualate, L-glutamate, and L-aspartate in rat hippocampal slices.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese von Aminophosphonsäuren
DL-AP4 wird in der asymmetrischen Synthese von Aminophosphonsäuren verwendet, die Analoga von Aminosäuren sind, bei denen die Carboxylgruppe durch eine Phosphonsäureeinheit ersetzt wird. Diese strukturelle Veränderung macht sie aufgrund ihrer biologischen Aktivität in der pharmazeutischen Chemie bedeutsam. Sie weisen antibakterielle, antikanzerogene, antivirale und antimykotische Eigenschaften auf und sind auch als Inhibitoren von proteolytischen Enzymen bekannt .
Wirkmechanismus
2-Amino-4-phosphonobutanoic acid, also known as DL-AP4, is a synthetic analog of the neurotransmitter glutamate. It has a wide range of applications in neuroscientific research due to its selective agonistic properties .
Target of Action
DL-AP4 primarily targets the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . These receptors play a crucial role in the central nervous system and visual system .
Mode of Action
DL-AP4 acts as a competitive inhibitor of glutamate binding, with an apparent Kd of 66 μM . It behaves as a glutamate antagonist, reducing the tonic inward current by closing ion channels at holding potentials of -33 mV in isolated rod bipolar cells .
Biochemical Pathways
DL-AP4 affects the excitatory synapses in the lateral perforant path of the rat hippocampal slice . It antagonizes the excitatory action of glutamate applied iontophoretically to receptors present in the locust muscle membrane .
Result of Action
DL-AP4 blocks the light response of a series of 10 ms 405-nm flashes, at the following strengths: 3, 10, 30, 100, 300, 990, 3000, 9900 photons μm -2 . This indicates its potential role in modulating visual responses.
Action Environment
The action, efficacy, and stability of DL-AP4 can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and activity of the compound.
Biochemische Analyse
Biochemical Properties
2-Amino-4-phosphonobutyric acid functions primarily as an agonist for group III metabotropic glutamate receptors, including mGluR4, mGluR6, mGluR7, and mGluR8 . These receptors are involved in modulating neurotransmitter release and synaptic plasticity. The compound interacts with these receptors by binding to their active sites, leading to conformational changes that activate downstream signaling pathways. Additionally, 2-Amino-4-phosphonobutyric acid has been shown to inhibit adenylate cyclase activity, thereby reducing cyclic AMP (cAMP) levels .
Cellular Effects
2-Amino-4-phosphonobutyric acid exerts significant effects on various cell types, particularly neurons. It selectively blocks the ON channel in retinal bipolar cells, which affects visual signal processing . This blockade results in the inhibition of depolarizing bipolar cell responses while leaving hyperpolarizing responses intact. The compound also influences cell signaling pathways by modulating the activity of metabotropic glutamate receptors, which can impact gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Amino-4-phosphonobutyric acid acts by binding to group III metabotropic glutamate receptors. This binding induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . The reduction in cAMP levels affects various downstream signaling pathways, ultimately influencing neurotransmitter release and synaptic plasticity. Additionally, the compound mimics the action of endogenous photoreceptor transmitters, thereby modulating visual signal processing in the retina .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-phosphonobutyric acid have been observed to change over time. The compound is relatively stable under controlled conditions, but its effects can diminish with prolonged exposure. Studies have shown that the blockade of the ON channel in retinal bipolar cells by 2-Amino-4-phosphonobutyric acid is rapid and reversible . Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathway activity .
Dosage Effects in Animal Models
The effects of 2-Amino-4-phosphonobutyric acid in animal models vary with dosage. At low concentrations, the compound selectively blocks the ON channel in retinal bipolar cells without affecting other neuronal responses . At higher doses, it can produce more widespread effects, including alterations in visual perception and contrast sensitivity . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound’s effects become detrimental .
Metabolic Pathways
2-Amino-4-phosphonobutyric acid is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as adenylate cyclase, leading to changes in cAMP levels . These interactions can affect metabolic flux and the levels of various metabolites within cells. Additionally, the compound’s role as a metabotropic glutamate receptor agonist implicates it in pathways related to glutamate metabolism and neurotransmission .
Transport and Distribution
Within cells and tissues, 2-Amino-4-phosphonobutyric acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its affinity for metabotropic glutamate receptors, which are expressed in various regions of the brain and retina . This localization allows the compound to exert its effects on neurotransmitter release and synaptic plasticity in specific cellular contexts .
Subcellular Localization
The subcellular localization of 2-Amino-4-phosphonobutyric acid is primarily associated with its target receptors, the group III metabotropic glutamate receptors. These receptors are located on the cell surface and within intracellular compartments, including synaptic vesicles and endosomes . The compound’s activity is influenced by its ability to bind to these receptors and modulate their signaling pathways. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further influencing its function .
Eigenschaften
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-99-5, 20263-07-4 | |
| Record name | 2-Amino-4-phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2 APB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-AP4?
A1: L-AP4 acts as an agonist at Group III metabotropic glutamate receptors (mGluRs) [, , ]. It exerts its effects by binding to these receptors, which are G protein-coupled receptors primarily located presynaptically [, ]. This binding triggers a signaling cascade that ultimately inhibits neurotransmitter release.
Q2: How does activation of mGluRs by L-AP4 lead to the inhibition of neurotransmitter release?
A2: Activation of group III mGluRs, including mGluR7, in the spinal cord leads to the inhibition of pain and hyperalgesia. This effect was demonstrated in a formalin test on sheep, where the administration of AMN082, a selective mGluR7 allosteric agonist, significantly reduced both pain behavior and mechanical hypersensitivity induced by formalin [].
Q3: What are the downstream effects of L-AP4 binding to mGluRs?
A3: The downstream effects of L-AP4 depend on the specific mGluR subtype activated and its location in the nervous system. Some general effects include:
- Inhibition of neurotransmitter release: This can occur for various neurotransmitters, including glutamate, GABA, dopamine, and others [, , ].
- Modulation of synaptic plasticity: L-AP4 can influence long-term potentiation and depression, processes important for learning and memory [].
- Alteration of neuronal excitability: Depending on the neuronal population, L-AP4 can either increase or decrease neuronal firing [, , ].
Q4: Does L-AP4 interact with ionotropic glutamate receptors?
A4: L-AP4 exhibits minimal affinity for ionotropic glutamate receptors, such as NMDA and AMPA receptors, at concentrations where it effectively modulates metabotropic glutamate receptors []. This selectivity makes it a valuable tool for studying the distinct roles of these two glutamate receptor families.
Q5: Can L-AP4 completely eliminate "ON" responses in the visual system?
A5: While L-AP4 significantly suppresses activity in retinal ON pathways by blocking light responses of ON-bipolar cells, studies in goldfish show that it doesn't entirely eliminate ON responses in the visual system []. This suggests the presence of alternative signaling pathways in the retina that bypass the L-AP4 sensitive route.
Q6: What are the implications of combining L-AP4 with other drugs targeting different mGluR subtypes?
A6: Combining L-AP4 (group III agonist) with antagonists of other mGluR subtypes, such as group I mGluR antagonists, has shown additive neuroprotective effects in a rat Parkinson's disease model []. This suggests that targeting multiple mGluR subtypes simultaneously could offer enhanced therapeutic benefits in neurological disorders.
Q7: What is the molecular formula and weight of L-AP4?
A7: The molecular formula for L-AP4 is C4H10NO5P, and its molecular weight is 183.10 g/mol.
Q8: Is there any spectroscopic data available for L-AP4?
A8: Yes, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) have been used to characterize L-AP4 and its derivatives. For instance, 31P NMR, 1H NMR, and 13C NMR were used to analyze two configurational forms of a synthesized phosphonopeptide incorporating L-AP4 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)


![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
